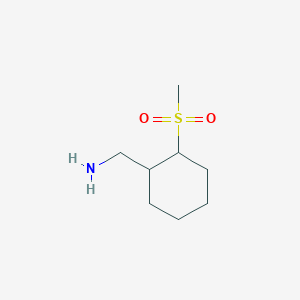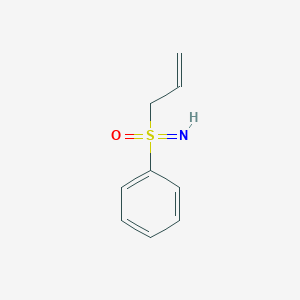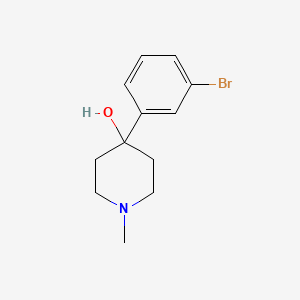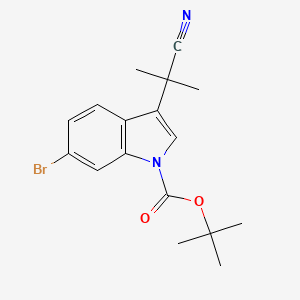![molecular formula C10H13NO2S B13637509 ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13637509.png)
ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[2,3-c]pyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or aminated thienopyridine derivatives.
科学的研究の応用
Ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
作用機序
The mechanism by which ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in kinase inhibition, the compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . The thienopyridine scaffold allows for hydrogen bonding and hydrophobic interactions with the target protein, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Uniqueness
Ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its reactivity and biological activity. Compared to other thienopyridine derivatives, this compound offers distinct electronic properties and steric effects, making it a valuable scaffold for drug development and materials science applications.
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)8-9-7(3-5-11-8)4-6-14-9/h4,6,8,11H,2-3,5H2,1H3 |
InChIキー |
XXWGGDPRONNRSP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C2=C(CCN1)C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)

![(4-Nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13637458.png)

![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)





![Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate](/img/structure/B13637496.png)

![3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)
